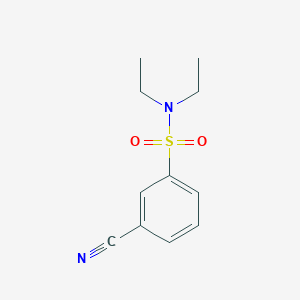
2-(2-Phenoxyphenyl)-1-hydrazinecarbothioamide
Descripción general
Descripción
2-(2-Phenoxyphenyl)-1-hydrazinecarbothioamide (2-PPH) is a heterocyclic compound that has been used in a variety of scientific and medical applications. It is a hydrazinecarbothioamide, which is a type of amide that contains a nitrogen atom in its structure. 2-PPH has a wide range of applications in areas such as biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Fluorescent Sensing for Iron : A derivative, N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, has been used as a fluorescent sensor for detecting Fe(III) in aqueous solutions. This sensor exhibited selective response to Fe(III) over other cations, showing potential for environmental and biological applications (Casanueva Marenco et al., 2012).
Anticonvulsant Properties : Several N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides have been synthesized and evaluated for anticonvulsant activity. Some compounds demonstrated significant activity in seizure models, indicating potential therapeutic applications in epilepsy treatment (Tripathi et al., 2012).
Antifungal and Antibacterial Activities : Organoboron-(III) compounds derived from hydrazonecarbothioamides have been screened for their antifungal and antibacterial activities. These compounds have shown moderate to good toxicity against various fungal and bacterial strains, suggesting their potential as antimicrobial agents (Saxena & Singh, 1995).
Crystal Structure Analysis : The crystal structure of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide has been studied, providing insights into its molecular interactions and potential applications in material science (Sivajeyanthi et al., 2017).
Electrochemical Behavior of Complexes : Research has been conducted on the electrochemical behavior of copper(II) and nickel(II) complexes with bis(thiosemicarbazone) ligands. These studies provide valuable information for developing new materials with specific electrochemical properties (Hosseini‐Yazdi et al., 2016).
Corrosion Inhibition : Thiosemicarbazides like 2-(2-aminophenyl)-N phenylhydrazinecarbothioamide have been explored as corrosion inhibitors for mild steel, demonstrating significant inhibition efficiency and providing insights into materials protection (Ebenso et al., 2010).
Antibacterial Activity of Oxadiazole Derivatives : Derivatives of hydrazinecarbothioamide have been synthesized and tested for their antibacterial activity, showing significant efficacy against both Gram-negative and Gram-positive bacteria (Kaur et al., 2011).
Propiedades
IUPAC Name |
(2-phenoxyanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c14-13(18)16-15-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIATARTGUBRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266632 | |
| Record name | 2-(2-Phenoxyphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860609-84-3 | |
| Record name | 2-(2-Phenoxyphenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenoxyphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)











![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide](/img/structure/B3158742.png)